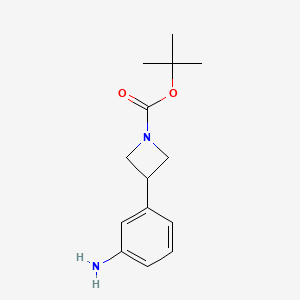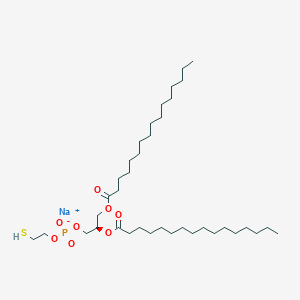![molecular formula C7H6N4O B1502629 7H-Pyrrolo[2,3-d]pyrimidine-5-carboxamide CAS No. 454685-89-3](/img/structure/B1502629.png)
7H-Pyrrolo[2,3-d]pyrimidine-5-carboxamide
Overview
Description
7H-Pyrrolo[2,3-d]pyrimidine-5-carboxamide is a heterocyclic compound with the chemical formula C7H5N3O . It belongs to the class of pyrimidines, which are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring . This compound exhibits interesting pharmacological properties and has been studied for its potential applications.
Synthesis Analysis
The synthesis of 7H-Pyrrolo[2,3-d]pyrimidine-5-carboxamide involves several steps. Researchers have developed various synthetic routes to access this compound. These methods typically start from readily available precursors and involve cyclization reactions to form the pyrimidine ring. Detailed synthetic protocols can be found in the literature .
Molecular Structure Analysis
The molecular structure of 7H-Pyrrolo[2,3-d]pyrimidine-5-carboxamide consists of a fused pyrimidine ring system. The carboxamide group (CONH₂) is attached at position 5. The arrangement of atoms and bonds within the molecule determines its physical and chemical properties. X-ray crystallography studies have provided insights into the precise three-dimensional arrangement of atoms in this compound .
Chemical Reactions Analysis
7H-Pyrrolo[2,3-d]pyrimidine-5-carboxamide can participate in various chemical reactions. These reactions may involve functional group transformations, substitution reactions, or cyclizations. Researchers have explored its reactivity with different reagents and catalysts. Investigating its behavior under different reaction conditions is crucial for designing synthetic pathways and derivatization strategies .
Physical And Chemical Properties Analysis
Scientific Research Applications
Synthesis and Chemical Properties
7H-Pyrrolo[2,3-d]pyrimidine-5-carboxamide compounds have been the focus of various synthetic chemistry studies. For instance, Kanamarlapudi et al. (2007) developed an efficient synthesis of a related compound, 5-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one, demonstrating a one-pot process that avoids the use of excess Raney nickel typically required in known methods (Kanamarlapudi et al., 2007). Similarly, Wang et al. (2017) reported a green and simple Cu-catalyzed method for synthesizing pyrrolo[2,3-d]pyrimidine derivatives, emphasizing environmental friendliness and economic efficiency (Wang et al., 2017).
Antiviral and Antiproliferative Activities
Compounds with the 7H-Pyrrolo[2,3-d]pyrimidine scaffold have been studied for their antiviral and antiproliferative properties. Renau et al. (1996) explored the synthesis of analogs related to nucleoside antibiotics toyocamycin and sangivamycin, finding that modifications at certain positions were essential for antiviral activity against human cytomegalovirus (HCMV) (Renau et al., 1996). Swayze et al. (1992) also investigated pyrrolo[2,3-d]pyrimidine nucleoside analogs, focusing on their antiproliferative and antiviral evaluation, with emphasis on their biological activities (Swayze et al., 1992).
Mechanism of Action
The specific mechanism of action of 7H-Pyrrolo[2,3-d]pyrimidine-5-carboxamide depends on its intended application. It may exhibit biological activity as an enzyme inhibitor, receptor modulator, or other pharmacological roles. Further studies are needed to elucidate its precise targets and mode of action. Researchers have evaluated its effects on cellular processes and pathways .
Safety and Hazards
properties
IUPAC Name |
7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O/c8-6(12)4-2-10-7-5(4)1-9-3-11-7/h1-3H,(H2,8,12)(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYMCRSCIKQMSRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=CN=CN=C2N1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40665637 | |
| Record name | 7H-Pyrrolo[2,3-d]pyrimidine-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40665637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7H-Pyrrolo[2,3-d]pyrimidine-5-carboxamide | |
CAS RN |
454685-89-3 | |
| Record name | 7H-Pyrrolo[2,3-d]pyrimidine-5-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=454685-89-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7H-Pyrrolo[2,3-d]pyrimidine-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40665637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-methoxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B1502547.png)
![Sodium (2R)-2,3-bis{[(9Z)-octadec-9-enoyl]oxy}propyl methyl phosphate](/img/structure/B1502552.png)
![Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl 2-{4-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]butanamido}ethyl phosphate](/img/structure/B1502557.png)


![Sodium (2R)-2,3-bis{[(9Z)-octadec-9-enoyl]oxy}propyl ethyl phosphate](/img/structure/B1502564.png)

![tert-Butyl 1,8-diazaspiro[5.6]dodecane-1-carboxylate](/img/structure/B1502567.png)
![6,6-Dimethyl-3-(methylsulfonyl)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylic acid](/img/structure/B1502568.png)
![Sodium 2,3-dihydroxypropyl (2R)-3-(hexadecanoyloxy)-2-{[(9Z,12Z)-octadeca-9,12-dienoyl]oxy}propyl phosphate](/img/structure/B1502570.png)
![Sodium 2,3-dihydroxypropyl (2R)-3-(octadecanoyloxy)-2-{[(9Z)-octadec-9-enoyl]oxy}propyl phosphate](/img/structure/B1502571.png)
![Sodium 2,3-dihydroxypropyl (2R)-2-{[(9Z,12Z)-octadeca-9,12-dienoyl]oxy}-3-(octadecanoyloxy)propyl phosphate](/img/structure/B1502572.png)
